4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid
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Overview
Description
4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core linked to a benzoic acid moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-((2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl)benzoic acid: A closely related compound with a similar structure but lacking the tetrahydroquinazolinone core.
2-Methyl-4-oxo-3,4-dihydroquinazoline: A simpler quinazolinone derivative without the benzoic acid moiety.
Uniqueness
The unique combination of the quinazolinone core and the benzoic acid moiety in 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-[(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O3/c1-11-18-15-5-3-2-4-14(15)16(20)19(11)10-12-6-8-13(9-7-12)17(21)22/h6-9H,2-5,10H2,1H3,(H,21,22) |
InChI Key |
IGYQXIOMKLWTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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